REACTION_CXSMILES
|
ClC1SC=C(C)C=1NC([NH:10][CH:11]1[CH2:20][CH2:19][CH2:18][CH2:17][C:12]21[O:16][CH2:15][CH2:14][O:13]2)=N>Cl.O>[O:13]1[C:12]2([CH2:17][CH2:18][CH2:19][CH2:20][CH:11]2[NH2:10])[O:16][CH2:15][CH2:14]1
|
Name
|
N-(2-Chloro-4-methylthiophen-3-yl)-N′-(1,4-dioxaspiro[4.5]dec-6-yl)guanidine
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC=C(C1NC(=N)NC1C2(OCCO2)CCCC1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Type
|
ADDITION
|
Details
|
Toluene was added to the residue
|
Type
|
DISTILLATION
|
Details
|
distilled off under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12C(CCCC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg | |
YIELD: CALCULATEDPERCENTYIELD | 192.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |